molecular formula C14H14 B14290703 Naphthalene, 1-(1-methyl-2-propenyl)- CAS No. 114812-00-9

Naphthalene, 1-(1-methyl-2-propenyl)-

Cat. No.: B14290703
CAS No.: 114812-00-9
M. Wt: 182.26 g/mol
InChI Key: FPPAXQRBHIIHGV-UHFFFAOYSA-N
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Description

Naphthalene, 1-(1-methyl-2-propenyl)- (CAS 2489-86-3), is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a 1-methyl-2-propenyl group at the 1-position. This compound is structurally related to simpler alkylnaphthalenes like 1-methylnaphthalene and 2-methylnaphthalene but differs in the complexity of its substituent.

These analogs provide a foundation for inferring properties of 1-(1-methyl-2-propenyl)-naphthalene.

Properties

CAS No.

114812-00-9

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-but-3-en-2-ylnaphthalene

InChI

InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3

InChI Key

FPPAXQRBHIIHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-(1-methyl-2-propenyl)-, typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(1-methyl-2-propenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalene, 1-(1-methyl-2-propenyl)-, has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying PAH behavior.

    Biology: Investigated for its interactions with biological macromolecules and potential effects on living organisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of naphthalene, 1-(1-methyl-2-propenyl)-, involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Chemical Properties

Property Naphthalene, 1-(1-Methyl-2-Propenyl)- 1-Methylnaphthalene 2-Methylnaphthalene
Molecular Formula C₁₄H₁₄ C₁₁H₁₀ C₁₁H₁₀
Substituent 1-Methyl-2-propenyl Methyl (1-position) Methyl (2-position)
Polarity Likely lower (bulky alkyl group) Low Low
Reactivity Higher (allylic double bond) Moderate Moderate
Log P (Predicted) ~4.5–5.0 3.87 (experimental) 3.87 (experimental)

Key Insights :

  • The propenyl group introduces an allylic double bond, enhancing reactivity in oxidation or addition reactions compared to methyl-substituted analogs .
  • Increased hydrophobicity (higher log P) suggests greater persistence in lipid-rich environments or sediments .

Toxicological Profiles

Acute and Chronic Toxicity
  • 1-Methylnaphthalene/2-Methylnaphthalene: Inhalation: Rodent studies show respiratory inflammation (LOAEL: 10 ppm) and hepatic effects (NOAEL: 1 ppm) . Oral: Gastrointestinal irritation and body weight reduction observed in intermediate exposure .
  • 1-(1-Methyl-2-Propenyl)-Naphthalene: No direct data available.
Mechanisms of Action
  • Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which bind to cellular macromolecules, causing oxidative stress and tissue damage .
  • The propenyl group in 1-(1-methyl-2-propenyl)-naphthalene could form more stable epoxides or allylic radicals, exacerbating DNA adduct formation .

Environmental Fate and Degradation

Parameter 1-(1-Methyl-2-Propenyl)-Naphthalene 1-Methylnaphthalene
Air Degradation Slower (resistant to photooxidation) Moderate (half-life ~1 day)
Soil Adsorption High (Koc > 1,000) Moderate (Koc ~500)
Biodegradation Limited (steric hindrance) Moderate

Key Insights :

  • The bulky propenyl group likely reduces biodegradation rates due to steric hindrance, increasing environmental persistence .
  • Higher log P values correlate with stronger adsorption to organic matter in soils .

Analytical Challenges

  • Methylnaphthalenes : Routinely detected via GC-MS in biological and environmental samples. Metabolites (e.g., 1-naphthol) are biomarkers .
  • 1-(1-Methyl-2-Propenyl)-Naphthalene : Requires specialized methods for metabolite identification. Current data gaps include standardized protocols for quantifying propenyl-derived metabolites in tissues .

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